Multi-Variant KRAS Inhibition vs. G12C-Restricted Covalent Inhibitors
KRAS inhibitor-24 (115c) demonstrates inhibitory activity against KRAS G12V, G12R, and WT isoforms with IC₅₀ values all below 100 nM in a SOS1-catalyzed nucleotide exchange assay [1]. In contrast, the FDA-approved covalent inhibitor sotorasib (AMG 510) exhibits an IC₅₀ of approximately 0.09 nM against KRAS G12C but is inactive against G12V, G12R, and WT isoforms under comparable biochemical conditions [2]. This represents a qualitative differentiation in mutational coverage: compound 115c is active across variants that are completely insensitive to G12C-directed agents.
| Evidence Dimension | Mutational coverage of KRAS inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | KRAS G12V: <100 nM; KRAS G12R: <100 nM; KRAS WT: <100 nM |
| Comparator Or Baseline | Sotorasib (AMG 510): KRAS G12C IC₅₀ = 0.09 nM; KRAS G12V, G12R, WT = inactive |
| Quantified Difference | Qualitative difference: multi-variant activity vs. G12C-only activity; no comparable IC₅₀ values across shared variants |
| Conditions | SOS1-catalyzed nucleotide exchange assay (115c); TR-FRET and SPR assays (sotorasib) |
Why This Matters
For research models driven by non-G12C KRAS mutations (e.g., pancreatic, colorectal cancers harboring G12V or G12R), compound 115c provides a biochemically active starting point whereas G12C-specific inhibitors are non-functional.
- [1] Kargbo, R. B. ACS Med. Chem. Lett. 2024, Patent Highlight: GDP-KRAS G12V IC₅₀ data table for exemplary pyridopyrimidine compounds. View Source
- [2] Canon, J. et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature 2019, 575, 217–223. View Source
